5-(o-Tolyloxy)furan-2-carboxylic acid
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Overview
Description
5-(o-Tolyloxy)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a carboxylic acid group and an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Tolyloxy)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with o-tolyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process. The reaction can be represented as follows:
Furan-2-carboxylic acid+o-Tolyl alcohol→5-(o-Tolyloxy)furan-2-carboxylic acid+Water
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(o-Tolyloxy)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The furan ring and the o-tolyloxy group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
5-(o-Tolyloxy)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(o-Tolyloxy)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative with a carboxylic acid group directly attached to the furan ring.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical in biomass conversion.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used in the production of bioplastics.
Uniqueness
5-(o-Tolyloxy)furan-2-carboxylic acid is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-(2-methylphenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c1-8-4-2-3-5-9(8)15-11-7-6-10(16-11)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
GKKWFUZXSLXISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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